molecular formula C11H18O3 B14308705 Ethyl 8-oxonon-2-enoate CAS No. 113279-98-4

Ethyl 8-oxonon-2-enoate

Cat. No.: B14308705
CAS No.: 113279-98-4
M. Wt: 198.26 g/mol
InChI Key: VDMUEUFLAGSQBS-UHFFFAOYSA-N
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Description

Ethyl 8-oxonon-2-enoate is an organic compound belonging to the class of esters. It is characterized by the presence of an ester functional group and a conjugated ketone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-oxonon-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, derived from a β-keto ester, reacts with an alkyl halide to form the desired product. This reaction typically requires a strong base, such as sodium ethoxide, in an ethanol solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxonon-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-oxonon-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-oxonon-2-enoate involves its reactivity as an enolate ion. The enolate ion can participate in nucleophilic addition and substitution reactions, targeting electrophilic centers in other molecules. This reactivity is crucial in forming carbon-carbon bonds and constructing complex molecular architectures .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Similar in structure but lacks the extended conjugation.

    Ethyl 2-oxocyclohexanecarboxylate: A cyclic analog with similar reactivity.

    Diethyl malonate: Another ester with two carbonyl groups flanking the α-carbon.

Uniqueness

Ethyl 8-oxonon-2-enoate is unique due to its extended conjugation, which imparts distinct reactivity and stability compared to other esters. This conjugation allows for unique applications in organic synthesis and material science .

Properties

CAS No.

113279-98-4

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 8-oxonon-2-enoate

InChI

InChI=1S/C11H18O3/c1-3-14-11(13)9-7-5-4-6-8-10(2)12/h7,9H,3-6,8H2,1-2H3

InChI Key

VDMUEUFLAGSQBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCCCC(=O)C

Origin of Product

United States

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